![molecular formula C17H17NO B230524 1-Benzyl-3,3-dimethylindoline-2-one](/img/structure/B230524.png)
1-Benzyl-3,3-dimethylindoline-2-one
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Overview
Description
1-Benzyl-3,3-dimethylindoline-2-one, also known as DMBI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMBI belongs to the class of indoline derivatives and has a unique structure that makes it a promising candidate for various applications.
Scientific Research Applications
1-Benzyl-3,3-dimethylindoline-2-one has been extensively studied for its potential applications in various fields such as organic electronics, photovoltaics, and as a fluorescent probe in biological imaging. 1-Benzyl-3,3-dimethylindoline-2-one exhibits excellent electron-accepting properties, making it a promising candidate for use in organic solar cells. It has also been used as a fluorescent probe for imaging of lipid droplets in living cells.
Mechanism of Action
The mechanism of action of 1-Benzyl-3,3-dimethylindoline-2-one is not yet fully understood. However, it is known that 1-Benzyl-3,3-dimethylindoline-2-one can undergo reversible oxidation and reduction reactions, which makes it a suitable candidate for use in redox-active materials. 1-Benzyl-3,3-dimethylindoline-2-one can also act as an electron acceptor in organic solar cells, where it accepts electrons from the donor material and transfers them to the electrode.
Biochemical and Physiological Effects
1-Benzyl-3,3-dimethylindoline-2-one has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit low toxicity levels in vitro, which makes it a promising candidate for use in biological applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Benzyl-3,3-dimethylindoline-2-one in lab experiments is its ease of synthesis and purification. 1-Benzyl-3,3-dimethylindoline-2-one can be synthesized using simple and readily available reagents, and its purity can be confirmed using various analytical techniques. However, one of the main limitations of using 1-Benzyl-3,3-dimethylindoline-2-one is its low solubility in common organic solvents, which can make it challenging to work with in certain applications.
Future Directions
There are several future directions for research on 1-Benzyl-3,3-dimethylindoline-2-one. One of the most promising areas of research is its use in organic electronics, particularly in the development of high-performance organic solar cells. Another area of research is its use as a fluorescent probe in biological imaging, where it can be used to visualize lipid droplets in living cells. Additionally, further studies are needed to understand the mechanism of action of 1-Benzyl-3,3-dimethylindoline-2-one and its potential biochemical and physiological effects.
properties
Molecular Formula |
C17H17NO |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
1-benzyl-3,3-dimethylindol-2-one |
InChI |
InChI=1S/C17H17NO/c1-17(2)14-10-6-7-11-15(14)18(16(17)19)12-13-8-4-3-5-9-13/h3-11H,12H2,1-2H3 |
InChI Key |
WWYLREXTPAWMGN-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)C |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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